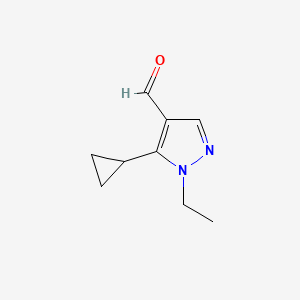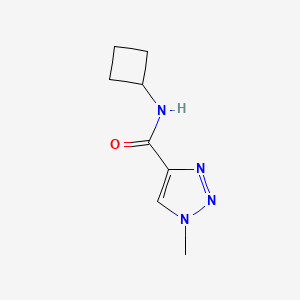![molecular formula C17H23N5O B15113040 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine: is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidin-1-yl group, which is further connected to a 6-tert-butylpyridazin-3-yl moiety via an oxymethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrrolidin-1-yl Intermediate: The pyrrolidin-1-yl group can be synthesized through the reaction of pyrrolidine with appropriate electrophiles.
Synthesis of the 6-Tert-butylpyridazin-3-yl Intermediate: This intermediate can be prepared by reacting tert-butyl hydrazine with suitable pyridazine derivatives.
Coupling Reaction: The final step involves the coupling of the pyrrolidin-1-yl intermediate with the 6-tert-butylpyridazin-3-yl intermediate using an oxymethyl linker. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-yl group.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxymethyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidin-1-yl group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted products at the oxymethyl linkage.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mecanismo De Acción
The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these targets and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 3-[(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
Uniqueness
Compared to similar compounds, 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring, a pyrrolidin-1-yl group, and a 6-tert-butylpyridazin-3-yl moiety. This unique structure allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H23N5O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-tert-butyl-6-[(1-pyrimidin-4-ylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C17H23N5O/c1-17(2,3)14-4-5-16(21-20-14)23-11-13-7-9-22(10-13)15-6-8-18-12-19-15/h4-6,8,12-13H,7,9-11H2,1-3H3 |
Clave InChI |
GIYWQKBFJQQQKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15112983.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one](/img/structure/B15112991.png)
![2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15112998.png)
![1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15113003.png)
![3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113019.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113025.png)

![methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15113044.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113046.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15113052.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
![2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)

